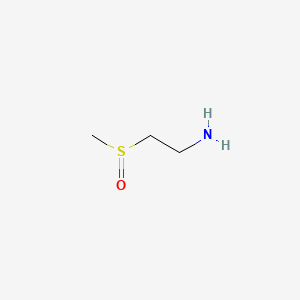

2-(methylsulfinyl)ethanamine

CAS No.: 49773-19-5

Cat. No.: VC3800166

Molecular Formula: C3H10ClNOS

Molecular Weight: 143.64 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 49773-19-5 |

|---|---|

| Molecular Formula | C3H10ClNOS |

| Molecular Weight | 143.64 g/mol |

| IUPAC Name | 2-methylsulfinylethanamine |

| Standard InChI | InChI=1S/C3H9NOS/c1-6(5)3-2-4/h2-4H2,1H3 |

| Standard InChI Key | TWZPEKSMCMSPOB-UHFFFAOYSA-N |

| SMILES | CS(=O)CCN |

| Canonical SMILES | CS(=O)CCN.Cl |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Characteristics

2-(Methylsulfinyl)ethanamine (CAS 60501-55-5) has the molecular formula C₃H₁₀ClNOS and a molecular weight of 143.636 g/mol . The sulfinyl group introduces chirality, with the sulfur atom acting as a stereocenter, enabling enantiomeric forms that may exhibit distinct biological activities. Key physicochemical parameters include:

| Property | Value |

|---|---|

| Exact Mass | 143.017 g/mol |

| Polar Surface Area (PSA) | 62.3 Ų |

| LogP (Partition Coefficient) | 1.69 |

| Hydrogen Bond Donors | 2 |

| Hydrogen Bond Acceptors | 3 |

These properties suggest moderate hydrophobicity and significant polarity, facilitating solubility in polar solvents like water or ethanol . The compound’s stability under varying pH and temperature conditions remains under investigation.

Synthesis and Industrial Production

Synthetic Routes

While direct synthesis protocols for 2-(methylsulfinyl)ethanamine are sparsely documented, analogous methods for sulfonyl derivatives provide foundational insights. A patented approach for synthesizing 2-(methylsulfonyl)ethanamine hydrochloride involves:

-

Alkylation: Reacting 2-chloroethylamine with sodium methyl mercaptide to form 2-(methylthio)ethanamine.

-

Oxidation: Treating the sulfide intermediate with hydrogen peroxide or meta-chloroperbenzoic acid (mCPBA) to yield the sulfoxide .

-

Salt Formation: Isolating the product as a hydrochloride salt using ethanol or diethyl ether as solvents .

For sulfinyl derivatives, oxidation must be carefully controlled to avoid over-oxidation to sulfonyl groups. Transition metal-free catalytic systems, such as N-heterocyclic carbene (NHC)-based potassium complexes, have shown promise in minimizing side reactions in analogous syntheses .

Industrial-Scale Considerations

Large-scale production requires optimization of:

-

Stoichiometry: Maintaining a 1.1–1.3 molar ratio of oxidant to sulfide precursor.

-

Temperature: Reactions typically proceed at 0–25°C to balance reaction rate and selectivity.

-

Purification: Crystallization from ethanol/water mixtures enhances purity (>98% by HPLC) .

| Compound | V600EBRAF Inhibition (%) | IC₅₀ (µM) |

|---|---|---|

| 12e | 98.24 ± 0.44 | 0.84 |

| 12l | 98.75 ± 0.58 | 0.49 |

These compounds modulate cell cycle progression and induce apoptosis in cancer cells . The sulfinyl group in 2-(methylsulfinyl)ethanamine could similarly enhance membrane permeability or target engagement, warranting further exploration.

Antimicrobial and Anti-inflammatory Hypotheses

Sulfinyl-containing compounds often exhibit antimicrobial and anti-inflammatory effects due to their ability to:

-

Disrupt microbial cell membranes via polar interactions.

-

Inhibit pro-inflammatory enzymes like cyclooxygenase-2 (COX-2) .

While specific studies on 2-(methylsulfinyl)ethanamine are lacking, its structural analogs support these hypothetical mechanisms.

Challenges and Future Directions

Synthesis Optimization

Current limitations include:

-

Chiral Resolution: Separating enantiomers for stereospecific applications.

-

Stability: Addressing decomposition under acidic or oxidative conditions.

Biological Profiling

Priority research areas include:

-

In vitro Screening: Assessing cytotoxicity, antimicrobial activity, and kinase inhibition.

-

Pharmacokinetics: Evaluating oral bioavailability and metabolic pathways.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume